![molecular formula N2O2 B14263981 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane CAS No. 158362-70-0](/img/structure/B14263981.png)
2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane is a unique chemical compound characterized by its bicyclic structure, which includes two oxygen atoms and two nitrogen atoms. This compound is known for its high strain energy due to the small ring system, making it an interesting subject of study in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable diazo compound with an appropriate dioxirane. The reaction is usually carried out at low temperatures to prevent decomposition of the highly strained product .
Industrial Production Methods: While industrial production methods for this compound are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The strained ring system makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable, bioactive compounds.
Mecanismo De Acción
The mechanism by which 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane exerts its effects is primarily through its ability to undergo strain-releasing reactions. These reactions often involve the cleavage of the central, strained bond, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the compound .
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: Similar in structure but lacks the oxygen and nitrogen atoms.
1-Azabicyclo[1.1.0]butane: Contains a nitrogen atom at one bridgehead, making it an analog of bicyclo[1.1.0]butane.
2,4-Diazabicyclo[1.1.0]buta-1,3-diene: Another analog with a different arrangement of nitrogen atoms.
Uniqueness: 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane is unique due to its combination of oxygen and nitrogen atoms within a highly strained bicyclic structure. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
158362-70-0 |
|---|---|
Fórmula molecular |
N2O2 |
Peso molecular |
60.013 g/mol |
Nombre IUPAC |
2,4-dioxa-1,3-diazabicyclo[1.1.0]butane |
InChI |
InChI=1S/N2O2/c3-1-2(3)4-1 |
Clave InChI |
JQBIUDRTRRQLKF-UHFFFAOYSA-N |
SMILES canónico |
N12N(O1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
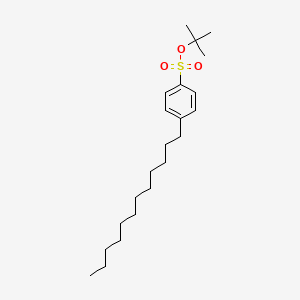
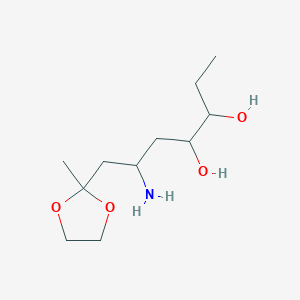
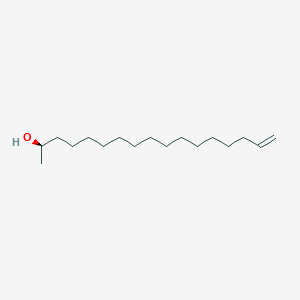
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
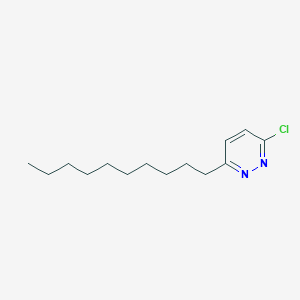
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
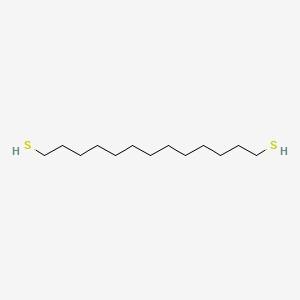
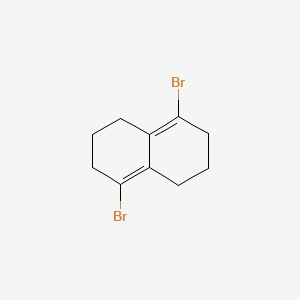

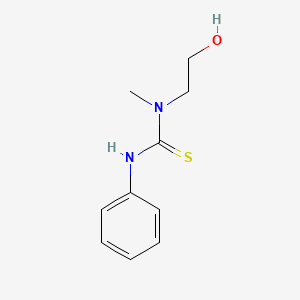

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)

